

physical and chemical properties of N-Boc-aminomethanol

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Compound of Interest

Compound Name: *N-Boc-aminomethanol*

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N-Boc-Aminomethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-aminomethanol, also known as tert-butyl (hydroxymethyl)carbamate, is a valuable bifunctional organic compound widely utilized as a building block in complex organic synthesis. Its structure, featuring a hydroxyl group and a stable, yet readily cleavable, Boc-protected amine, makes it an indispensable tool in medicinal chemistry, peptide synthesis, and materials science. This guide provides an in-depth overview of the physical and chemical properties of **N-Boc-aminomethanol**, detailed experimental protocols, and its applications in scientific research.

Core Physical and Chemical Properties

N-Boc-aminomethanol is characterized by the presence of both a nucleophilic hydroxyl group and a protected primary amine. The tert-butoxycarbonyl (Boc) protecting group imparts stability to the amine under a variety of reaction conditions, while allowing for selective reactions at the hydroxyl moiety.^[1]

Physical Properties

Quantitative physical data for **N-Boc-aminomethanol** is summarized in the table below. It is important to note that some of the physical properties, such as boiling point and density, are

predicted values based on computational modeling.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₃ NO ₃	[2][3]
Molecular Weight	147.17 g/mol	[2][3]
CAS Number	365572-48-1	[2][3]
IUPAC Name	tert-butyl N-(hydroxymethyl)carbamate	[2]
Synonyms	(Boc-amino)methanol, C-(N-tert-butoxycarbonylamino)methanol	[2][3]
Appearance	White to off-white solid	[4]
Boiling Point	237.0 ± 23.0 °C (Predicted)	[5]
Density	1.070 ± 0.06 g/cm ³ (Predicted)	[5]
pKa	11.29 ± 0.46 (Predicted)	[3]

Note on Solubility: While specific solubility data for **N-Boc-aminomethanol** is not readily available, its structural analog, N-Boc-ethanolamine, is soluble in water, 1% acetic acid, ethyl acetate, and methanol.[6] It is therefore anticipated that **N-Boc-aminomethanol** exhibits similar solubility characteristics.

Chemical and Spectroscopic Properties

The reactivity of **N-Boc-aminomethanol** is largely governed by the Boc protecting group, which is known for its stability under a range of conditions but is susceptible to cleavage under acidic conditions.[1] The carbamate functional group can undergo nucleophilic acyl substitution. [1]

Spectroscopic Data Summary

Technique	Expected Characteristics	Source(s)
^1H NMR	A characteristic singlet for the nine protons of the tert-butyl group is expected around δ 1.4 ppm.	[1]
^{13}C NMR	A distinct signal for the Boc carbonyl carbon is anticipated around δ 155 ppm.	[1]
IR Spectroscopy	Key absorptions include a broad O-H stretch from the hydroxyl group, an N-H stretch around 3300 cm^{-1} , and a strong C=O stretch from the carbamate group.	[1]
Mass Spectrometry	The $[\text{M}+\text{H}]^+$ peak should align with the theoretical molecular weight (148.0968 m/z).	[1]

Key Experimental Protocols

The following sections detail common experimental procedures involving **N-Boc-aminomethanol**.

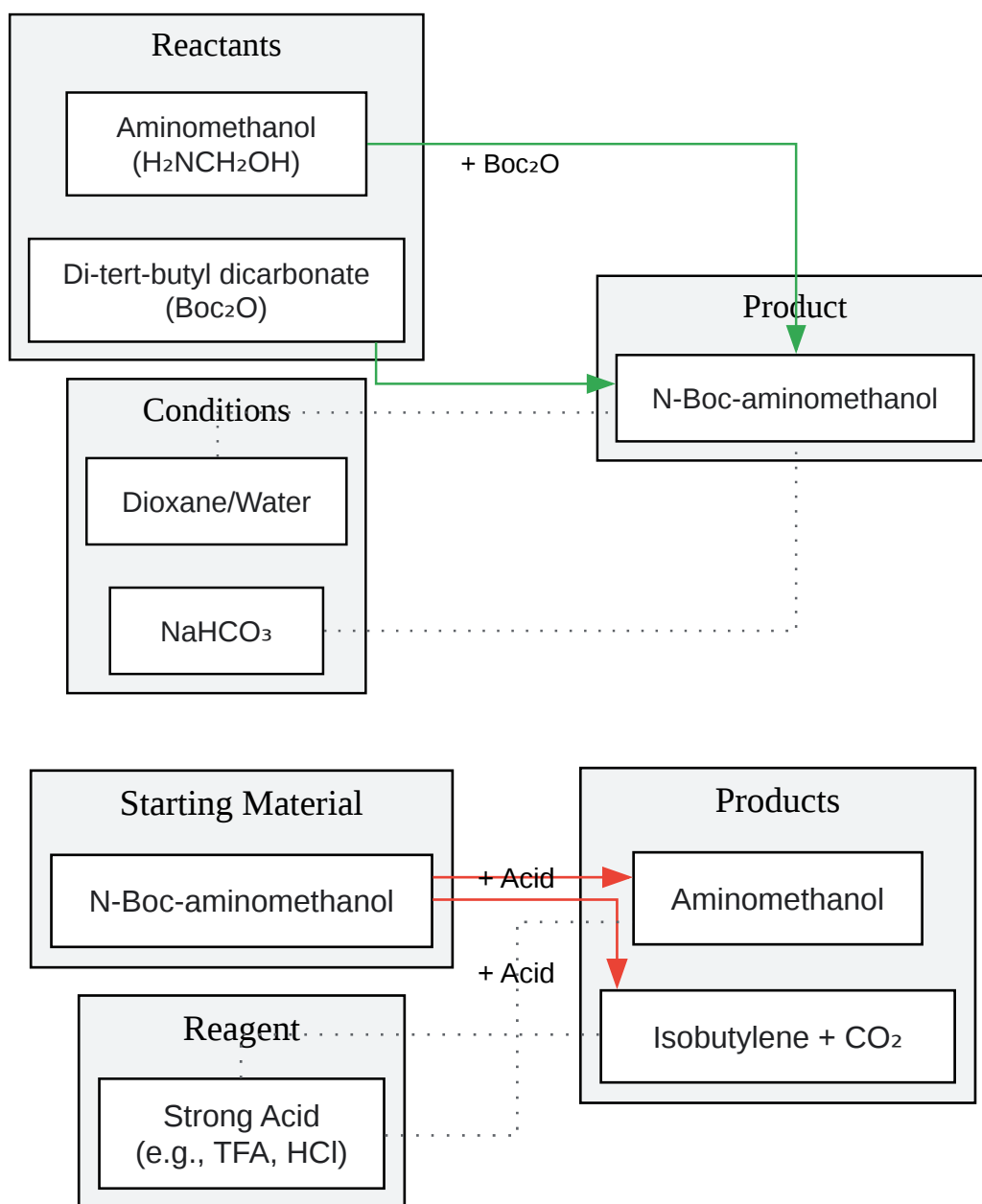
Synthesis of N-Boc-Aminomethanol

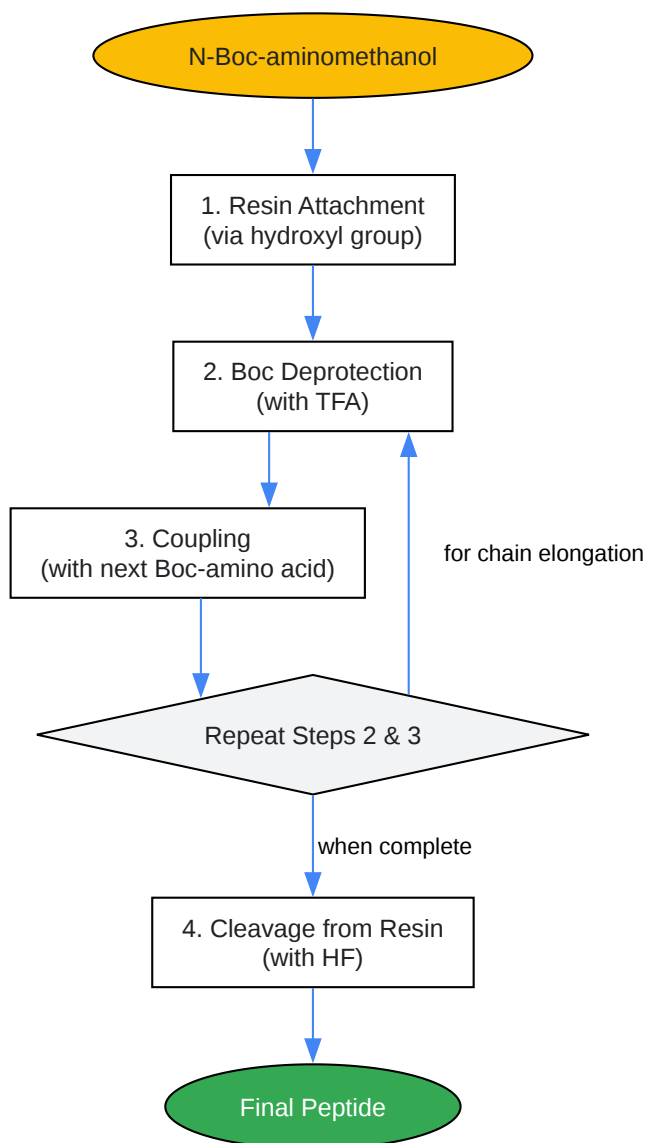
The direct N-protection of aminomethanol is a common route for the synthesis of **N-Boc-aminomethanol**.^[1] The use of di-tert-butyl dicarbonate (Boc_2O) is a standard and effective method.^[1]

Protocol: Boc Protection of Aminomethanol

- **Reaction Setup:** In a round-bottom flask, dissolve aminomethanol in a suitable solvent such as a mixture of dioxane and water.

- Addition of Base: Add an inorganic base, for instance, sodium bicarbonate (NaHCO_3), to the solution to maintain alkaline conditions.
- Addition of Boc_2O : Slowly add di-tert-butyl dicarbonate (Boc_2O) to the reaction mixture at 0 °C.
- Reaction: Allow the mixture to warm to room temperature and stir for approximately 10-12 hours.
- Workup: Remove the volatile components of the reaction mixture under reduced pressure. Dilute the residue with water.
- Extraction: Extract the aqueous phase multiple times with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield **N-Boc-aminomethanol**. Further purification can be achieved by column chromatography if necessary.





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